2-Fluoro-N-(2-methoxybenzyl)benzamide
Description
2-Fluoro-N-(2-methoxybenzyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 2-position of the benzoyl group and a 2-methoxybenzyl moiety attached to the nitrogen atom. Notably, it has been utilized as a key intermediate in the synthesis of kinase inhibitors, exemplified by its hydrochloride salt form (CCG 211993), which demonstrates potent activity against G protein-coupled receptor kinase 2 (GRK2) with an IC50 value in the nanomolar range . Its NMR data and high HPLC purity (97%) underscore its stability and suitability for pharmaceutical applications .
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-fluoro-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14FNO2/c1-19-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
GJSMGBODOGEUJN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2F |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely documented approach involves converting 2-fluorobenzoic acid to its corresponding acid chloride, followed by reaction with 2-methoxybenzylamine. This method, adapted from analogous benzamide syntheses, proceeds via nucleophilic acyl substitution.
Step 1: Synthesis of 2-Fluorobenzoyl Chloride
2-Fluorobenzoic acid is refluxed with thionyl chloride (SOCl₂) in ethylene dichloride (EDC) to form 2-fluorobenzoyl chloride. Excess SOCl₂ is removed via distillation, yielding the acid chloride in near-quantitative purity.
Step 2: Amidation with 2-Methoxybenzylamine
The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a cold aqueous solution of 2-methoxybenzylamine. Vigorous stirring at room temperature facilitates amide bond formation. The crude product is purified via recrystallization or column chromatography.
Optimization and Yield Data
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | THF/Ethylene Dichloride | 78–85 | |
| Temperature | 0–25°C | 82 | |
| Stoichiometry (Amine) | 1.1 equiv | 80 | |
| Purification | Column Chromatography (Hexane:EtOAc) | 85 |
Key Findings :
- Excess thionyl chloride (3–4 equiv) ensures complete conversion of the carboxylic acid.
- Lower reaction temperatures (0–5°C) minimize side products such as N-acylated byproducts.
Coupling Reagent-Assisted Synthesis
Use of HOBt/EDC for Amide Bond Formation
An alternative method employs hydroxybenzotriazole (HOBt) and N-ethyl-N-dimethylaminopropyl carbodiimide (EDC) to activate 2-fluorobenzoic acid directly, bypassing the need for acid chloride synthesis.
Procedure :
- 2-Fluorobenzoic acid (1.1 equiv), HOBt (1.1 equiv), and EDC (1.1 equiv) are dissolved in acetonitrile.
- After 30 minutes of activation, 2-methoxybenzylamine (1.0 equiv) is added, and the mixture is stirred for 24 hours.
- The product is isolated via liquid-liquid extraction and purified using n-hexane/diethyl ether.
Comparative Efficiency
| Parameter | HOBt/EDC Method | Acid Chloride Method |
|---|---|---|
| Reaction Time | 24 h | 3–4 h |
| Yield | 75–80% | 78–85% |
| Byproduct Formation | <5% | 10–15% |
| Scalability | Moderate | High |
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction of related N-pivaloyl benzamide derivatives confirms the planar amide bond geometry (bond length: 1.374 Å for Ph(O)C–N).
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-methoxybenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
2-Fluoro-N-(2-methoxybenzyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group in its structure enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Fluorine Positioning and Hydrogen Bonding
- N-(2,3-Difluorophenyl)-2-fluorobenzamide: The presence of dual fluorine atoms at the 2- and 3-positions on the phenyl ring enhances hydrogen-bonding interactions (F···H-N) in the solid state, as observed in crystallographic studies.
- 2-Fluoro-N-(4-methoxyphenyl)benzamide : Structural studies reveal a syn arrangement between the N–H bond and the fluorine substituent, unlike the antiperpendicular conformation seen in chloro-substituted analogs. This conformational difference may influence binding affinity to biological targets .
Methoxy vs. Hydroxy/Methyl Substituents
Crystallographic and Conformational Differences
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. The absence of such a group in the target compound limits its utility in catalytic applications .
- 2-Chloro-N-(4-methoxyphenyl)benzamide : Exhibits antiperpendicular N–H/Cl alignment, contrasting with the syn arrangement in fluorinated analogs. This impacts molecular packing and stability .
Heterocyclic Modifications
Q & A
What are the optimal synthetic routes for 2-Fluoro-N-(2-methoxybenzyl)benzamide?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling 2-fluorobenzoyl chloride with 2-methoxybenzylamine under mild conditions. For example, in the preparation of structurally similar benzamides (e.g., kinase inhibitors), a two-step protocol is used:
Aminolysis Reaction : React 2-fluorobenzoyl chloride with 2-methoxybenzylamine in dichloromethane (DCM) using triethylamine (TEA) as a base at room temperature for 4–6 hours .
Purification : Extract the product with ethyl acetate, dry over MgSO₄, and recrystallize from methanol to obtain pure crystals. Yields >60% are achievable with optimized stoichiometry .
Key Parameters : Excess TEA (2–3 equivalents) ensures complete deprotonation of the amine, while slow addition of acyl chloride minimizes side reactions.
What spectroscopic and crystallographic methods are used to characterize 2-Fluoro-N-(2-methoxybenzyl)benzamide?
Level: Basic
Methodological Answer:
- FT-IR/NMR : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹ in IR) and aromatic substitution patterns (¹H/¹³C NMR coupling constants for fluorine and methoxy groups) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve 3D molecular geometry and intermolecular interactions. For example, monoclinic space groups (e.g., P2₁/c) are common, with refinement using SHELXL software (R₁ < 0.05 for high-resolution data) .
Data Interpretation : Dihedral angles between aromatic rings and amide planes (e.g., 35°–40°) indicate conformational flexibility, which impacts biological activity .
How is X-ray crystallography applied to resolve structural ambiguities in 2-Fluoro-N-(2-methoxybenzyl)benzamide derivatives?
Level: Advanced
Methodological Answer:
SCXRD combined with SHELX software is critical for:
- Disorder Modeling : For flexible substituents (e.g., methoxy groups), partial occupancy refinement is used to address electron density ambiguities .
- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing. For example, dimers linked by moderate-strength H-bonds (2.8–3.0 Å) form 3D frameworks .
Case Study : In polymorphic systems (e.g., benzamide derivatives), SCXRD distinguishes orthorhombic vs. monoclinic forms by comparing unit cell parameters (e.g., β angles >100° for monoclinic) .
What biological activities are associated with 2-Fluoro-N-(2-methoxybenzyl)benzamide, and how are they quantified?
Level: Advanced
Methodological Answer:
This compound is a potent Arp2/3 complex inhibitor (CK-666), disrupting actin polymerization:
- Inhibition Assays : Measure IC₅₀ values (4–17 µM) using pyrene-actin fluorescence assays. The compound prevents Arp2/3 conformational activation, assessed via kinetic studies .
- Cellular Studies : Use confocal microscopy to observe actin cytoskeleton disruption in HeLa cells treated with 10–50 µM CK-666 .
Optimization : Structure-activity relationship (SAR) studies modify the indole moiety to enhance potency. For example, methyl-substituted indoles improve binding affinity by 3-fold .
How can researchers address contradictions in reported crystallographic data for fluorinated benzamides?
Level: Advanced
Methodological Answer:
Data discrepancies often arise from:
- Experimental Conditions : Temperature (e.g., 150 K vs. 298 K) affects bond lengths (e.g., C–F varies by 0.01–0.03 Å) .
- Software Differences : SHELXL (Rigid-Bond Restraints) vs. CRYSTALS (TLS refinement) may yield varying displacement parameters. Cross-validate using PLATON ADDSYM to check missed symmetry .
Resolution : Compare multiple datasets (e.g., CCDC entries) and apply Hirshfeld surface analysis to validate intermolecular interactions .
Are there polymorphic forms of 2-Fluoro-N-(2-methoxybenzyl)benzamide, and how do they affect research outcomes?
Level: Advanced
Methodological Answer:
Polymorphism is common in benzamide derivatives:
- Screening : Use solvent evaporation (e.g., methanol vs. acetonitrile) to isolate forms. For example, orthorhombic Form II (metastable) converts to monoclinic Form I upon aging .
- Impact on Bioavailability : Differing solubilities (e.g., Form I: 1.2 mg/mL vs. Form II: 0.8 mg/mL) alter pharmacokinetics. Quantify via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .
Mitigation : Stabilize desired forms using additives (e.g., polymers) during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
